molecular formula C8H15N B2876646 3-(Prop-2-en-1-yl)piperidine CAS No. 1260880-04-3

3-(Prop-2-en-1-yl)piperidine

Cat. No. B2876646
CAS RN: 1260880-04-3
M. Wt: 125.215
InChI Key: DOVPSHLIYFKBPI-UHFFFAOYSA-N
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Description

“3-(Prop-2-en-1-yl)piperidine” is a chemical compound with the molecular formula C9H15NO . It is a piperidine alkaloid present in the fruits of Black pepper (Piper nigrum) and long pepper (Piper longum) .


Synthesis Analysis

The synthesis of piperidine-substituted chalcone derivatives, which are related to “this compound”, can be achieved through the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation . This process affords the corresponding derivatives in high yields in shorter reaction times .


Molecular Structure Analysis

The molecular weight of “this compound” is 125.21 . The structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 125.21 . It is a liquid at room temperature . The compound has a rotatable bond count of 3 and a topological polar surface area of 29.1 Ų .

Scientific Research Applications

Fluorination Strategies for Enhanced Pharmacokinetics

Researchers developed synthetic strategies to incorporate fluorine into ligands based on piperidine and piperazine derivatives, aiming to improve pharmacokinetic profiles. The study found that fluorination significantly reduced the compounds' pKa, enhancing oral absorption without predictable effects on oral bioavailability. This approach indicates the potential for modifying piperidine derivatives to achieve desired pharmacokinetic properties (M. B. van Niel et al., 1999).

Modulation of Glutamate Receptors

A specific derivative, 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine, was investigated for its ability to facilitate glutamatergic transmission in the brain, impacting long-term potentiation in the hippocampus. This effect suggests applications in enhancing cognitive functions and potentially treating memory-related disorders (U. Staubli et al., 1994).

Anticancer Properties

A study synthesized novel piperidine derivatives to explore their anticancer effects, specifically targeting leukemia cells. Certain derivatives exhibited significant antiproliferative activity and induced apoptosis, suggesting their potential as therapeutic agents for leukemia (K. Vinaya et al., 2011).

Corrosion Inhibition

Piperidine derivatives were examined for their corrosion inhibition properties on iron surfaces using quantum chemical calculations and molecular dynamics simulations. These studies provide insights into the potential industrial applications of piperidine derivatives as corrosion inhibitors, offering a protective strategy for metal surfaces (S. Kaya et al., 2016).

Exploration of Piperidine-Based Analogues

Research into piperidine-based analogues of cocaine identified potent dopamine transporter inhibitors that lack the tropane skeleton. These findings highlight the therapeutic potential of piperidine derivatives in treating cocaine abuse and possibly other neurological disorders (A. Kozikowski et al., 1998).

Building Blocks for Drug Discovery

A study introduced 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, demonstrating their utility as advanced building blocks for drug discovery. These derivatives offer increased size and conformational flexibility, useful for lead optimization in medicinal chemistry (I. O. Feskov et al., 2019).

Mechanism of Action

While the specific mechanism of action for “3-(Prop-2-en-1-yl)piperidine” is not detailed in the search results, piperine, a related piperidine alkaloid, has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic properties . These properties may contribute to its physiological effects in various disease conditions .

Safety and Hazards

The safety information for “3-(Prop-2-en-1-yl)piperidine” indicates that it is classified with the signal word “Danger” and is associated with hazard statements H226, H315, H318, and H335 . Precautionary measures include avoiding dust formation, ingestion, and inhalation, and using personal protective equipment .

properties

IUPAC Name

3-prop-2-enylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-4-8-5-3-6-9-7-8/h2,8-9H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVPSHLIYFKBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260880-04-3
Record name 3-(prop-2-en-1-yl)piperidine
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